Bis-(4-Benzyloxyphenyl)methanone
Description
Bis-(4-Benzyloxyphenyl)methanone is a symmetric aromatic ketone featuring two 4-benzyloxyphenyl groups attached to a central carbonyl group. The benzyloxy (-OCH₂C₆H₅) substituents impart significant steric bulk and moderate electron-donating effects due to the ether oxygen. These groups enhance lipophilicity and influence intermolecular interactions, such as van der Waals forces, which can affect crystallization behavior and thermal stability.
Properties
CAS No. |
40076-84-4 |
|---|---|
Molecular Formula |
C27H22O3 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
bis(4-phenylmethoxyphenyl)methanone |
InChI |
InChI=1S/C27H22O3/c28-27(23-11-15-25(16-12-23)29-19-21-7-3-1-4-8-21)24-13-17-26(18-14-24)30-20-22-9-5-2-6-10-22/h1-18H,19-20H2 |
InChI Key |
NDHGJEWOJYBMOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Notes:
- Benzyloxy groups increase molecular weight and steric hindrance compared to phenoxy or methyl groups.
- Fluorine substituents (e.g., in Bis(4-fluorophenyl)methanone) introduce polarity but reduce electron density at the aromatic ring .
Thermal Stability
Thermal decomposition temperatures of related compounds highlight substituent effects:
- Di(1H-tetrazol-5-yl)methanone oxime: Decomposes at 288.7°C, stabilized by intermolecular hydrogen bonds .
- 5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole): Decomposes at 247.6°C, also stabilized by hydrogen bonding .
- This compound (inferred): Likely lower thermal stability than hydrogen-bonded analogs due to reliance on weaker van der Waals interactions.
Crystallization and Solubility
- This compound: Likely forms colorless crystals (analogous to related methanones) , with solubility influenced by benzyloxy groups.
- 4-Hydroxy-4'-methylbenzophenone: Hydroxyl group enables hydrogen bonding, improving aqueous solubility compared to benzyloxy derivatives .
Electronic and UV Absorption Properties
- Bis[4-(dimethylamino)phenyl]methanone: Strong UV absorption due to extended conjugation and electron-donating amino groups .
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